Hexyl 2-methylbutanoate

Description

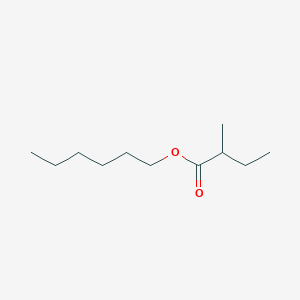

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUECNVSODFDKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047599 | |

| Record name | Hexyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/strong, fresh-green, fruity odour | |

| Record name | Hexyl 2-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/30/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

105.00 °C. @ 30.00 mm Hg | |

| Record name | Hexyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, soluble in alcohol, most fixed oils; insoluble in water | |

| Record name | Hexyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hexyl 2-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/30/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.854-0.859 | |

| Record name | Hexyl 2-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/30/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10032-15-2 | |

| Record name | Hexyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10032-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010032152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI17LL5Q4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Hexyl 2-methylbutanoate

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical protocols for this compound. This ester is primarily utilized as a fragrance and flavoring agent, valued for its characteristic fruity and green aroma.

Chemical Structure and Identification

This compound is a fatty acid ester with a branched-chain acidic component and a straight-chain alcohol component.[1] Its unique structure contributes to its distinct organoleptic properties.

digraph "Hexyl_2_methylbutanoate_Structure" {

graph [fontname="Arial", label="Chemical Structure of this compound", labelloc=t, fontsize=14];

node [shape=none, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=12];

C1 [label="CH₃", fontcolor="#202124"];

C2 [label="CH₂", fontcolor="#202124"];

C3 [label="CH", fontcolor="#202124"];

C4 [label="CH₃", fontcolor="#202124"];

C5 [label="C", fontcolor="#202124"];

O1 [label="O", fontcolor="#EA4335"];

O2 [label="O", fontcolor="#EA4335"];

C6 [label="CH₂", fontcolor="#202124"];

C7 [label="CH₂", fontcolor="#202124"];

C8 [label="CH₂", fontcolor="#202124"];

C9 [label="CH₂", fontcolor="#202124"];

C10 [label="CH₂", fontcolor="#202124"];

C11 [label="CH₃", fontcolor="#202124"];

C1 -- C2;

C2 -- C3;

C3 -- C4;

C3 -- C5;

C5 -- O1 [label=""];

C5 -- O2 [style=double];

O1 -- C6;

C6 -- C7;

C7 -- C8;

C8 -- C9;

C9 -- C10;

C10 -- C11;

}

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of volatile compounds like this compound. The following is a general protocol that can be adapted for specific instrumentation and sample matrices.[2]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5, HP-5MS).[3]

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.[3]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the sample concentration.

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.[4]

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan for identification, or selected ion monitoring (SIM) for quantification.

Sample Preparation:

For analysis of this compound in a complex matrix (e.g., food, beverage, or biological sample), a sample preparation step such as solid-phase microextraction (SPME) may be employed to extract and concentrate the analyte.[2]

Spectroscopic Data

Table 3: Spectroscopic Data Summary

Technique Key Features and Observations ¹H NMR Data available, typically showing characteristic signals for the hexyl and 2-methylbutanoyl moieties.[4] ¹³C NMR Data available, showing distinct resonances for the eleven carbon atoms in the molecule.[4] Mass Spec (EI) Key fragments often observed at m/z = 103 (McLafferty rearrangement product of the ester), 85, 57, and 43.[4] IR A strong characteristic absorption band for the C=O stretch of the ester group is expected around 1735-1750 cm⁻¹.[4]

Biological Activity and Signaling Pathways

The primary biological activity of this compound is its interaction with olfactory receptors, leading to the perception of its characteristic fruity and green aroma. Esters are a large class of volatile organic compounds that are common components of natural fruit aromas.[5][6]

While a specific signaling pathway for this compound is not detailed in the available literature, the general mechanism of olfactory signal transduction for odorants is well-established.[7][8] The process begins with the binding of the odorant molecule to an olfactory receptor, a G-protein coupled receptor (GPCR), located on the cilia of olfactory receptor neurons in the nasal epithelium.[7][8] This binding event initiates an intracellular signaling cascade.

```dot

digraph "Olfactory_Signaling_Pathway" {

graph [fontname="Arial", label="General Olfactory Signaling Pathway for Esters", labelloc=t, fontsize=14];

node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=12, color="#4285F4"];

Odorant [label="this compound\n(Odorant)"];

OR [label="Olfactory Receptor\n(GPCR)"];

G_Protein [label="G-protein (Gαolf)\nActivation"];

AC [label="Adenylate Cyclase\nActivation"];

cAMP [label="ATP to cAMP"];

Ion_Channel [label="cAMP-gated\nIon Channel Opening"];

Depolarization [label="Cation Influx\n(Na⁺, Ca²⁺)"];

Signal [label="Action Potential\nGeneration"];

Brain [label="Signal to Brain\n(Odor Perception)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Odorant -> OR [label="Binds"];

OR -> G_Protein;

G_Protein -> AC;

AC -> cAMP;

cAMP -> Ion_Channel;

Ion_Channel -> Depolarization;

Depolarization -> Signal;

Signal -> Brain;

}

References

- 1. spectrabase.com [spectrabase.com]

- 2. benchchem.com [benchchem.com]

- 3. Butanoic acid, 2-methyl-, hexyl ester [webbook.nist.gov]

- 4. Hexyl 2-methylbutyrate | C11H22O2 | CID 24838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. imbibeinc.com [imbibeinc.com]

- 6. Esters | Research Starters | EBSCO Research [ebsco.com]

- 7. Reactome | Olfactory Signaling Pathway [reactome.org]

- 8. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

Physicochemical characteristics of hexyl 2-methylbutyrate

An In-depth Technical Guide to the Physicochemical Characteristics of Hexyl 2-Methylbutyrate

Introduction

Hexyl 2-methylbutyrate, also known as hexyl 2-methylbutanoate, is an organic ester with the chemical formula C11H22O2.[1][2][][4] It is recognized for its strong, fresh, and fruity aroma, often described as green, sweet, and reminiscent of unripe apples and bananas.[4][5][6] Due to these olfactory properties, it is widely utilized as a flavoring agent in the food and beverage industry and as a fragrance component in perfumes, cosmetics, and personal care products.[1][4] This technical guide provides a comprehensive overview of the core physicochemical characteristics of hexyl 2-methylbutyrate, along with detailed experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of hexyl 2-methylbutyrate are summarized below. These characteristics are crucial for its application, handling, and quality control.

General and Spectroscopic Data

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Hexyl 2-methylbutyrate, Butanoic acid, 2-methyl-, hexyl ester | [1][4] |

| CAS Number | 10032-15-2 | [1][4] |

| FEMA Number | 3499 | [1][][6] |

| Molecular Formula | C11H22O2 | [1][2][][4] |

| Molecular Weight | 186.29 g/mol | [1][][4] |

| Appearance | Colorless liquid | [1][2][][6] |

| Odor Profile | Strong, green, fruity, sweet, with apple and banana notes | [1][][4][5] |

Quantitative Physical and Chemical Data

| Property | Value | Conditions | Source |

| Boiling Point | 217-219 °C | at 1 atm (lit.) | [2][4][5] |

| 105 °C | at 30.00 mm Hg | [1] | |

| 218.34 °C | (EPI 4.0 Prediction) | [] | |

| Density | 0.854-0.859 g/mL | at 25 °C | [1][] |

| 0.857 g/mL | at 25 °C (lit.) | [2][5] | |

| Refractive Index | 1.416-1.421 | at 20 °C | [1][] |

| 1.4185 | at 20 °C (lit.) | [2][5] | |

| Flash Point | 84 °C / 85 °C | [4][6] | |

| Solubility | Insoluble in water; Soluble in alcohol and most fixed oils | [2][][6][7] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of hexyl 2-methylbutyrate.

Synthesis and Purification

Hexyl 2-methylbutyrate can be synthesized via Fischer esterification, which involves the acid-catalyzed reaction between an alcohol (n-hexanol) and a carboxylic acid (2-methylbutanoic acid).[5]

Protocol:

-

Reaction Setup: Combine equimolar amounts of n-hexanol and 2-methylbutanoic acid in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux: Heat the mixture under reflux. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling, neutralize the excess acid with a weak base (e.g., 5% sodium bicarbonate solution).

-

Extraction: Transfer the mixture to a separatory funnel and extract the ester into an organic solvent (e.g., diethyl ether).

-

Washing: Wash the organic layer with water and then with a brine solution to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Purification: Remove the solvent using a rotary evaporator. The crude ester is then purified by fractional distillation to obtain the final product.[8]

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[9]

Protocol:

-

Sample Preparation: Add 0.5-1.0 mL of hexyl 2-methylbutyrate into a small test tube.

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing mineral oil. Gently heat the side arm of the Thiele tube with a Bunsen burner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.

-

Measurement: Remove the heat. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.[9][10]

Density Measurement of a Volatile Liquid

The density of a volatile liquid can be determined by measuring the mass of a known volume.[11]

Protocol:

-

Weighing: Accurately weigh a clean, dry volumetric flask with its stopper (or a pycnometer).

-

Filling: Fill the flask exactly to the calibration mark with hexyl 2-methylbutyrate. To minimize evaporation, this should be done in a controlled environment, such as a fume hood.[11]

-

Reweighing: Stopper the flask and reweigh it to determine the mass of the liquid.

-

Calculation: Calculate the density by dividing the mass of the liquid by the known volume of the flask.[11]

-

Density = (Mass of flask + liquid) - (Mass of empty flask) / Volume of flask

-

Solubility Testing

This protocol determines the solubility of hexyl 2-methylbutyrate in various solvents, which helps to classify it based on its polarity and functional groups.[12]

Protocol:

-

Sample Preparation: In separate small test tubes, place approximately 0.1 mL of hexyl 2-methylbutyrate.

-

Solvent Addition: To each test tube, add 2 mL of a different solvent (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH).

-

Observation: Vigorously shake each tube. Observe whether the ester dissolves to form a homogeneous solution or if it remains as a separate layer.[7][12]

-

Classification:

-

Insoluble in Water: Confirms its non-polar, hydrophobic nature.[2][]

-

Soluble in Organic Solvents (Ethanol, Ether): Indicates its compatibility with non-polar or less polar solvents.[7]

-

Insoluble in 5% HCl and 5% NaOH: Shows the absence of basic (e.g., amine) or acidic (e.g., carboxylic acid) functional groups.[13]

-

Purity and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a mixture. It is ideal for assessing the purity of volatile compounds like esters.[14][15][16][17]

Protocol:

-

Sample Preparation: Prepare a dilute solution of the hexyl 2-methylbutyrate sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. Components separate based on their boiling points and interactions with the column's stationary phase.

-

Detection (MS): As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a mass spectrum for each component.

-

Analysis: The retention time from the gas chromatogram helps in identification, while the mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that can be compared against spectral libraries for definitive identification. The peak area is proportional to the concentration, allowing for purity assessment.[16]

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the synthesis and purification of hexyl 2-methylbutyrate.

Caption: Experimental workflow for boiling point determination via the Thiele tube method.

Caption: Logical workflow for determining the solubility of an organic ester.

Caption: Simplified workflow for sample analysis using GC-MS.

References

- 1. Hexyl 2-methylbutyrate | C11H22O2 | CID 24838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 4. Hexyl 2-methyl Butyrate | 10032-15-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. Hexyl 2-methylbutyrate | 10032-15-2 [chemicalbook.com]

- 6. aurochemicals.com [aurochemicals.com]

- 7. scribd.com [scribd.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. math.answers.com [math.answers.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 14. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. studycorgi.com [studycorgi.com]

- 17. researchgate.net [researchgate.net]

The Occurrence of Hexyl 2-Methylbutanoate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl 2-methylbutanoate is a branched-chain ester recognized for its significant contribution to the characteristic aroma profiles of many fruits.[1][2] Its scent is often described as sweet, fruity, and green, with nuances of apple and pear. This volatile organic compound is a key component of the complex mixture of esters, alcohols, aldehydes, and other molecules that constitute the unique flavor and fragrance of fruits. Understanding the natural occurrence, concentration, and biosynthesis of this compound is crucial for the fields of food science, flavor chemistry, and agricultural biotechnology. This technical guide provides an in-depth overview of the presence of this compound in various fruits, detailing the analytical methodologies used for its quantification and exploring its biosynthetic origins.

Data Presentation: Quantitative Occurrence of this compound in Fruits

The concentration of this compound varies significantly among different fruit species and even between cultivars of the same fruit. This variation is influenced by genetic factors, ripening stage, and environmental conditions. The following table summarizes the quantitative data on the occurrence of this compound in several fruits, as determined by headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

| Fruit | Cultivar/Variety | Concentration (µg/kg FW) | Reference |

| Apple | Honey Crisp | 27,813.56 ± 2310.07 | [3] |

| Changfu No. 2 | 47 (number of volatile compounds) | [3] | |

| Qinyue | 20 (number of volatile compounds) | [3] | |

| Huashuo | 2041.27 ± 120.36 | [3] | |

| Granny Smith | 0.46 | [2] | |

| Jonagold | 31.95 | [2] | |

| Pear | Dr. Guyot | Present (Quantification not specified) | [4] |

| Starkrimson | Present (Quantification not specified) | [4] | |

| Caiyunhong | Present (Quantification not specified) | [4] | |

| Mantianhong | Present (Quantification not specified) | [4] | |

| Hanhong | Present (Quantification not specified) | [4] | |

| Meirensu | Present (Quantification not specified) | [4] | |

| Nanguo | Present (Quantification not specified) | [4] | |

| Zaosu | Present (Quantification not specified) | [4] | |

| Yuluxiang | Present (Quantification not specified) | [4] | |

| Yunhexue | Present (Quantification not specified) | [4] | |

| Yali | Present (Quantification not specified) | [4] | |

| Qiuyue | Present (Quantification not specified) | [4] | |

| Strawberry | Arihyang | Detected (Quantification not specified) | [1] |

| Apricot | Various | Present (Quantification not specified) | [5][6] |

FW: Fresh Weight

Experimental Protocols: Analysis of this compound

The primary analytical technique for the identification and quantification of volatile compounds like this compound in fruits is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[3][7]

Sample Preparation

-

Fruit Homogenization : A representative sample of the fruit tissue (e.g., peel or pulp) is flash-frozen in liquid nitrogen and then ground to a fine powder.[3]

-

Vial Preparation : A precise amount of the powdered sample (typically 1-5 g) is weighed and placed into a headspace vial (e.g., 20 mL).[3]

-

Matrix Modification : To enhance the release of volatile compounds, a saturated solution of sodium chloride (NaCl) is often added to the vial. This increases the ionic strength of the sample matrix, promoting the partitioning of volatile analytes into the headspace.[3]

-

Internal Standard : An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not naturally present in the fruit) is added to the vial for accurate quantification.[7]

Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection : A fused silica fiber coated with a suitable stationary phase is used to adsorb the volatile compounds from the headspace. A common fiber for broad-range volatile analysis is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[7]

-

Incubation and Extraction : The sealed vial is incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 20-30 minutes) with agitation to allow the volatile compounds to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[3][7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption : The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed onto the analytical column.[3]

-

Chromatographic Separation : The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or mid-polar column like DB-5ms or HP-INNOWax). A programmed temperature gradient is typically used to achieve optimal separation.[3]

-

Mass Spectrometry Detection : As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound.[3]

-

Identification and Quantification : Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley). Quantification is performed by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations.[3][7]

Mandatory Visualization

Biosynthetic Pathway of this compound

The biosynthesis of this compound involves the convergence of two major metabolic pathways: the fatty acid and amino acid degradation pathways, which provide the alcohol and acyl-CoA precursors, respectively. The final step is an esterification reaction catalyzed by alcohol acyltransferase (AAT).

Experimental Workflow for Volatile Compound Analysis

The following diagram illustrates the typical workflow for the analysis of volatile compounds in fruits using HS-SPME-GC-MS.

References

- 1. hst-j.org [hst-j.org]

- 2. GC-MS Metabolite and Transcriptome Analyses Reveal the Differences of Volatile Synthesis and Gene Expression Profiling between Two Apple Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Monitoring Volatile Organic Compounds in Different Pear Cultivars during Storage Using HS-SPME with GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Olfactory Profile of Hexyl 2-Methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl 2-methylbutanoate is a volatile ester recognized for its significant contribution to the characteristic aroma of various fruits and its widespread application in the flavor and fragrance industries. This technical guide provides a comprehensive overview of the olfactory profile of this compound, detailing its sensory characteristics, and physicochemical properties. This document outlines detailed experimental methodologies for Gas Chromatography-Olfactometry (GC-O) and sensory evaluation, crucial for the analysis of this and similar volatile compounds. Furthermore, it includes a visualization of the olfactory signal transduction pathway, offering insights into the molecular mechanism of odor perception.

Introduction

This compound (C₁₁H₂₂O₂) is a fatty acid ester that plays a crucial role in the aromatic profile of many natural products and is utilized as a flavoring agent in the food and beverage industry, as well as a fragrance component in consumer goods.[1][2] A thorough understanding of its olfactory characteristics is paramount for its effective application in product formulation and for research into structure-odor relationships. This guide serves as a technical resource, consolidating key data and methodologies for professionals engaged in sensory science, flavor chemistry, and pharmacology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its volatility and interaction with olfactory receptors.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Hexyl 2-methylbutyrate, Butanoic acid, 2-methyl-, hexyl ester | [1] |

| CAS Number | 10032-15-2 | [3] |

| Molecular Formula | C₁₁H₂₂O₂ | [3] |

| Molecular Weight | 186.29 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 217-219 °C (lit.) | [4] |

| Density | 0.857 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.419 (lit.) | [4] |

| Solubility | Insoluble in water; soluble in alcohol and most fixed oils. | [3] |

Olfactory Profile

The olfactory profile of this compound is consistently described across various sources. A compilation of its odor and flavor descriptors is provided in Table 2.

Sensory Descriptors

| Type | Descriptors | Reference(s) |

| Odor | Green, waxy, fruity, apple, spicy, tropical | [3] |

| Green, waxy, fruity, apple, banana, woody with a tropical, spicy nuance | [3] | |

| A long-lasting sweet, fruity green apple note with fleshy banana and pear nuances | [5] | |

| Powerful fresh green and fruity | [5] | |

| Sweet, Fruity, Green, Strong | [5] | |

| Flavor | Green, waxy, fruity, apple, banana, fresh, fleshy | [3] |

| Green waxy | [5] | |

| Green strawberry | [5] |

Odor Threshold

| Ester | Odor Threshold in Water (ppb) |

| Ethyl propionate | 10 |

| Ethyl butyrate | 1 |

| Ethyl valerate | 1.5 |

| Ethyl hexanoate | 1 |

| Ethyl heptanoate | 2.2 |

(Data sourced from Leffingwell & Associates)[8]

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique for identifying odor-active compounds in a complex volatile mixture.[9][10] The following is a representative protocol for the analysis of a sample containing this compound.

4.1.1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

-

Sample Preparation: Weigh 1 gram of the homogenized sample (e.g., fruit puree, beverage) into a 10 mL headspace vial. Add 1 mL of a saturated NaCl solution to enhance the release of volatile compounds.

-

Incubation: Heat the vial at 50°C for 10 minutes with agitation (500 rpm).

-

Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes under the same temperature and agitation conditions.

-

Desorption: Desorb the extracted volatiles in the gas chromatograph injection port at 250°C for 5 minutes in splitless mode.

4.1.2. GC-MS-O System and Conditions

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Agilent 5975C or similar, for compound identification.

-

Olfactometry Port: Sniffing port connected to the GC effluent via a heated transfer line. The effluent is typically split (e.g., 1:1) between the MS detector and the sniffing port.

-

Column: A non-polar column such as DB-5 (e.g., 30 m x 0.25 mm x 0.25 µm) is suitable for separating a wide range of volatile compounds.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 5°C/minute.

-

Hold: Maintain 240°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

4.1.3. Olfactometric Detection Methods

-

Detection Frequency: A panel of trained assessors (6-12 individuals) sniffs the GC effluent. The number of panelists who detect an odor at a specific retention time is recorded. This method provides a representation of the relative importance of an odorant.[11]

-

Dilution to Threshold (Aroma Extract Dilution Analysis - AEDA): A series of stepwise dilutions of the sample extract is prepared and analyzed by GC-O. The highest dilution at which an odorant is still perceivable is its flavor dilution (FD) factor, which is proportional to its odor activity value.[12]

-

Direct Intensity: Assessors rate the perceived intensity of the eluting odorants on a continuous scale. This method provides quantitative data on the strength of each aroma compound.[11]

Below is a Graphviz diagram illustrating a typical GC-O experimental workflow.

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Sensory Evaluation Protocol

Sensory evaluation provides direct human perception data, which is essential for understanding the overall aroma profile of a substance.[13]

4.2.1. Panelist Selection and Training

-

Select 8-12 panelists based on their sensory acuity, ability to describe odors, and consistency.

-

Train panelists with a range of reference odorants, including fruity esters, to develop a common vocabulary for describing sensory attributes.

4.2.2. Sample Preparation

-

Prepare solutions of this compound in a neutral solvent (e.g., mineral oil for smelling strips, or a deodorized food base like water or a simple sugar solution for tasting).

-

Present samples in coded, identical containers (e.g., amber glass vials with smelling strips or opaque cups for liquid samples) to prevent bias.

-

Include a "blank" or control sample for reference.

4.2.3. Evaluation Procedure

-

Conduct evaluations in a sensory booth with controlled lighting, temperature, and air circulation to minimize distractions.

-

Panelists should cleanse their palate with water and/or unsalted crackers between samples.

-

Use a Quantitative Descriptive Analysis (QDA) method where panelists rate the intensity of specific aroma attributes (e.g., fruity, green, waxy, apple, tropical) on a structured scale (e.g., a 15-point line scale).

-

Randomize the order of sample presentation for each panelist.

4.2.4. Data Analysis

-

Analyze the intensity ratings statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences in sensory attributes.

-

Generate a sensory profile or "spider web" plot to visualize the aroma characteristics of the compound.

Olfactory Signal Transduction Pathway

The perception of odorants like this compound begins with the interaction of the volatile molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This interaction initiates a biochemical cascade that converts the chemical signal into an electrical signal that is transmitted to the brain.[14][15][16]

The following Graphviz diagram illustrates the key steps in the olfactory signal transduction pathway.

Caption: The olfactory signal transduction pathway initiated by an odorant molecule.

Conclusion

This compound possesses a distinct and desirable olfactory profile characterized by fruity, green, and waxy notes, with nuances of apple and tropical fruits. This technical guide has provided a comprehensive summary of its sensory characteristics and physicochemical properties. The detailed experimental protocols for GC-O and sensory evaluation offer a robust framework for the analysis of this and other volatile flavor and fragrance compounds. Furthermore, the visualization of the olfactory signal transduction pathway provides a clear understanding of the initial molecular events leading to odor perception. This consolidated information serves as a valuable resource for researchers, scientists, and drug development professionals working with olfactory compounds.

References

- 1. Hexyl 2-methylbutyrate | C11H22O2 | CID 24838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB018747) - FooDB [foodb.ca]

- 3. hexyl 2-methyl butyrate [flavscents.com]

- 4. This compound = 95 , FCC, FG 10032-15-2 [sigmaaldrich.com]

- 5. hexyl 2-methyl butyrate, 10032-15-2 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Esters [leffingwell.com]

- 9. pfigueiredo.org [pfigueiredo.org]

- 10. Gas chromatography-olfactometry in food flavour analysis [pubmed.ncbi.nlm.nih.gov]

- 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. openi.nlm.nih.gov [openi.nlm.nih.gov]

In-Depth Technical Guide: Hexyl 2-methylbutanoate (CAS 10032-15-2)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

IUPAC Name: hexyl 2-methylbutanoate[1]

Synonyms:

-

Hexyl 2-methylbutyrate[1]

-

Butyric acid, 2-methyl-, hexyl ester[1]

-

n-Hexyl 2-methylbutyrate[2]

-

FEMA 3499[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O₂ | [2][3] |

| Molecular Weight | 186.29 g/mol | [1] |

| Density | 0.857 g/mL at 25 °C | [3] |

| Boiling Point | 217-219 °C | |

| 105.0 °C at 30.00 mm Hg | [1] | |

| Refractive Index | n20/D 1.419 | |

| 1.416-1.421 | [1] | |

| Solubility | Insoluble in water; soluble in alcohol and most non-volatile oils. | [3] |

| Flash Point | 84 °C (183.2 °F) - closed cup | |

| Appearance | Colorless liquid. | [3] |

| Odor | Strong, green, fruity, with apple and tropical nuances. | [4] |

| Spectroscopic Data | Type | Available Data | Reference |

| Mass Spectrometry | GC-MS | Data available, with major peaks at m/z 57, 103, 43, 85, and 41. | [1] |

| Nuclear Magnetic Resonance | ¹H NMR | Spectrum available. | [1][5] |

| ¹³C NMR | Spectrum available. | [1] | |

| Infrared Spectroscopy | FTIR | Spectra available. | [5] |

Experimental Protocols

Synthesis: Fischer Esterification

This compound can be synthesized via the Fischer esterification of 2-methylbutanoic acid and hexan-1-ol, typically in the presence of an acid catalyst.

Materials:

-

2-Methylbutanoic acid

-

Hexan-1-ol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Reflux condenser with Dean-Stark trap

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 2-methylbutanoic acid and hexan-1-ol.

-

Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass).

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Assemble the flask with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude ester by fractional distillation under reduced pressure to obtain pure this compound.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound, adapted from a standard procedure for similar volatile esters.[6]

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Mass spectrometer detector

-

Capillary column (e.g., DB-5, HP-5MS)[7]

GC Conditions (Example):

-

Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness[7]

-

Carrier Gas: Helium

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 240 °C

-

Hold at 240 °C for 5 minutes

-

-

Injection Mode: Split (e.g., 50:1)

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane or dichloromethane).

-

Inject a 1 µL aliquot of the sample into the GC.

-

Acquire the data using the specified GC-MS conditions.

-

Identify the this compound peak based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[2][8]

Diagrams

References

- 1. Hexyl 2-methylbutyrate | C11H22O2 | CID 24838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butanoic acid, 2-methyl-, hexyl ester [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. Hexyl 2-methylbutyrate | 10032-15-2 [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. Butanoic acid, 2-methyl-, hexyl ester [webbook.nist.gov]

- 8. Butanoic acid, 2-methyl-, hexyl ester [webbook.nist.gov]

Spectroscopic Profile of Hexyl 2-Methylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hexyl 2-methylbutanoate, a volatile organic compound with applications in flavors and fragrances. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits characteristic signals corresponding to the protons in both the hexyl and 2-methylbutanoate moieties of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.06 | Triplet | 2H | -O-CH₂ -(CH₂)₄-CH₃ |

| ~2.40 | Sextet | 1H | -CH(CH₃ )-CH₂-CH₃ |

| ~1.62 | Multiplet | 2H | -O-CH₂-CH₂ -(CH₂)₃-CH₃ |

| ~1.45 | Multiplet | 2H | -CH(CH₃)-CH₂ -CH₃ |

| ~1.30 | Multiplet | 6H | -O-(CH₂)₂-(CH₂ )₃-CH₃ |

| ~1.15 | Doublet | 3H | -CH(CH₃ )-CH₂-CH₃ |

| ~0.90 | Triplet | 3H | -O-(CH₂)₅-CH₃ |

| ~0.88 | Triplet | 3H | -CH(CH₃)-CH₂-CH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data is compiled from typical ester spectra and predicted values; actual experimental values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~176.5 | C =O (Ester carbonyl) |

| ~64.5 | -O-CH₂ - |

| ~41.5 | -CH (CH₃)- |

| ~31.5 | -O-CH₂-CH₂-CH₂ - |

| ~28.6 | -O-CH₂ -CH₂- |

| ~26.5 | -CH(CH₃)-CH₂ -CH₃ |

| ~25.6 | -O-(CH₂)₂-CH₂ - |

| ~22.5 | -O-(CH₂)₄-CH₂ - |

| ~16.5 | -CH(CH₃ )- |

| ~14.0 | -O-(CH₂)₅-CH₃ |

| ~11.5 | -CH(CH₃)-CH₂-CH₃ |

Note: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm. Data is based on predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester functional group and the aliphatic chains.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~2870 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1170 | Strong | C-O stretch (ester) |

Note: The spectrum is typically acquired using Attenuated Total Reflectance (ATR) on a neat liquid sample.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak is often weak or absent.[1][2]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 103 | 97.04 | [CH(CH₃)CH₂CO₂H]⁺ or [C₅H₇O₂]⁺ |

| 85 | 56.83 | [C₆H₁₃]⁺ (Hexyl cation) |

| 57 | 99.99 | [CH(CH₃)CH₂CH₃]⁺ or [C₄H₉]⁺ |

| 43 | 77.51 | [CH₃CH₂CH]⁺ or [C₃H₇]⁺ |

| 41 | 56.63 | [C₃H₅]⁺ (Allyl cation) |

Note: The data represents the most abundant fragments and their relative intensities. The molecular weight of this compound is 186.29 g/mol .[1]

Experimental Protocols

The following are detailed protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of liquid this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Pasteur pipette

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended.

-

Vortex the mixture until the sample is fully dissolved.

-

-

Transfer to NMR Tube:

-

Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

The final liquid height in the tube should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typically, 8-16 scans are sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H) or the solvent carbon signal (δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically perform the background subtraction.

-

Process the spectrum as needed (e.g., baseline correction).

-

After analysis, clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent and allow it to dry completely.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of a volatile sample and obtain the mass spectrum of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane or hexane)

-

GC-MS instrument with a suitable capillary column (e.g., nonpolar or medium-polarity)

-

Autosampler vials with septa

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent.

-

Transfer the solution to an autosampler vial and cap it securely.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

Use helium as the carrier gas with a constant flow rate.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode at 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The instrument software will acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the TIC based on its retention time.

-

Analyze the corresponding mass spectrum to identify the molecular ion (if present) and the major fragment ions.

-

Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

-

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Branched-Chain Esters in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain esters are a significant class of volatile organic compounds (VOCs) that contribute to the characteristic aroma and flavor profiles of many fruits and flowers.[1][2] These esters are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[3][4] Understanding the intricate biosynthetic pathway of these esters is crucial for applications in the food and fragrance industries, as well as for metabolic engineering of crops with enhanced flavor and scent characteristics. This guide provides a comprehensive technical overview of the core biosynthetic pathway, key enzymes, regulatory mechanisms, and detailed experimental protocols for studying branched-chain ester formation in plants.

The Core Biosynthesis Pathway

The biosynthesis of branched-chain esters is a multi-step process that begins with the synthesis of branched-chain amino acids and culminates in the esterification of a branched-chain alcohol with an acyl-CoA. The pathway can be broadly divided into three main stages:

-

Stage 1: Branched-Chain Amino Acid (BCAA) Biosynthesis: The precursors for branched-chain esters are the amino acids leucine, isoleucine, and valine. These are synthesized in the plastids through a well-characterized pathway involving several key enzymes, including threonine deaminase, acetohydroxyacid synthase (AHAS), and branched-chain aminotransferase (BCAT).[3][5]

-

Stage 2: Conversion of BCAAs to Branched-Chain Alcohols and Acyl-CoAs: This stage involves a series of catabolic reactions. First, the BCAA is deaminated by a Branched-Chain Aminotransferase (BCAT) to form the corresponding α-keto acid.[6] This is a reversible reaction, linking BCAA synthesis and catabolism.[6] The α-keto acid is then decarboxylated by a branched-chain α-keto acid decarboxylase (BCKDH) to form a branched-chain aldehyde. This aldehyde can then be reduced to a branched-chain alcohol by an alcohol dehydrogenase (ADH) or oxidized to a branched-chain acyl-CoA by an aldehyde dehydrogenase (ALDH) followed by an acyl-CoA synthetase .

-

Stage 3: Ester Formation: The final step is the esterification of a branched-chain alcohol with an acyl-CoA, a reaction catalyzed by Alcohol Acyltransferases (AATs) .[7][8] These enzymes exhibit broad substrate specificity, contributing to the diversity of esters found in plants.[7] The subcellular localization of AATs is primarily in the cytoplasm.[9]

Figure 1: Core biosynthesis pathway of branched-chain esters in plants.

Key Enzymes and Their Regulation

The flux through the branched-chain ester biosynthesis pathway is controlled by the expression and activity of several key enzymes.

Branched-Chain Aminotransferases (BCATs)

BCATs catalyze the reversible transamination of BCAAs to their corresponding α-keto acids, representing a critical branch point between BCAA anabolism and catabolism.[6] Plant genomes typically encode multiple BCAT isoforms with distinct subcellular localizations (plastidial, mitochondrial, and cytosolic), suggesting specialized roles in BCAA homeostasis.[10]

Regulation: The expression of BCAT genes can be developmentally regulated and tissue-specific. Allosteric regulation of BCATs in plants is not as well-characterized as that of the BCAA biosynthetic enzymes. However, the reversibility of the reaction implies that the relative concentrations of BCAAs and α-keto acids can influence the direction of the flux.[6]

Alcohol Acyltransferases (AATs)

AATs belong to the BAHD superfamily of acyltransferases and are responsible for the final esterification step.[7][8] They exhibit broad substrate promiscuity, utilizing a variety of alcohol and acyl-CoA substrates, which leads to the production of a diverse array of esters.[7]

Regulation:

-

Transcriptional Control: AAT gene expression is often tightly regulated during fruit ripening and floral development, and is influenced by hormones such as ethylene and jasmonic acid.[8]

-

Post-translational Modifications: While direct evidence for post-translational modification of AATs in the context of branched-chain ester biosynthesis is limited, PTMs such as phosphorylation and glycosylation are known to regulate the activity of other metabolic enzymes and could potentially play a role.[11][12]

Quantitative Data

The following tables summarize key quantitative data for AAT enzymes from different plant species, highlighting their substrate specificities.

Table 1: Michaelis-Menten Constants (Km) of Plant Alcohol Acyltransferases (AATs) for Various Alcohol Substrates.

| Plant Species | Enzyme | Alcohol Substrate | Km (mM) | Reference |

| Fragaria x ananassa (Strawberry) | AAT | Hexanol | - | [1](--INVALID-LINK--) |

| Fragaria x ananassa (Strawberry) | AAT | Butanol | - | [1](--INVALID-LINK--) |

| Musa sapientum (Banana) | AAT | Butanol | - | [1](--INVALID-LINK--) |

| Musa sapientum (Banana) | AAT | Hexanol | - | [1](--INVALID-LINK--) |

Note: Specific Km values were not provided in the abstract, but the preference for certain substrates was indicated.

Table 2: Substrate Specificity of Plant Alcohol Acyltransferases (AATs).

| Plant Species | Enzyme | Preferred Alcohol Substrate(s) | Preferred Acyl-CoA Substrate(s) | Reference |

| Fragaria x ananassa (Strawberry) | AAT | Hexyl alcohol | Acetyl-CoA | [1](--INVALID-LINK--) |

| Musa sapientum (Banana) | AAT | Butyl alcohol | Acetyl-CoA | [1](--INVALID-LINK--) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of branched-chain esters.

Alcohol Acyltransferase (AAT) Enzyme Assay (DTNB-based)

This spectrophotometric assay measures the release of Coenzyme A (CoA) during the esterification reaction, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be quantified at 412 nm.[13]

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10% (v/v) glycerol, 5 mM DTT)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

Alcohol substrate (e.g., isoamyl alcohol)

-

Acyl-CoA substrate (e.g., acetyl-CoA)

-

DTNB solution (in assay buffer)

Protocol:

-

Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.

-

Reaction Mixture: In a microplate well, combine the assay buffer, alcohol substrate, and enzyme extract.

-

Initiate Reaction: Start the reaction by adding the acyl-CoA substrate.

-

Incubation: Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Stop Reaction & Color Development: Stop the reaction and develop the color by adding the DTNB solution.

-

Measurement: Measure the absorbance at 412 nm using a microplate reader.

-

Quantification: Calculate the amount of CoA released using a standard curve prepared with known concentrations of CoA. Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.

Branched-Chain Aminotransferase (BCAT) Enzyme Assay

This spectrophotometric assay measures the activity of BCAT by coupling the production of glutamate to the oxidation of NADH by glutamate dehydrogenase.[1]

Materials:

-

Plant tissue

-

Extraction buffer

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.5)

-

Branched-chain amino acid substrate (e.g., L-leucine)

-

α-ketoglutarate

-

NADH

-

Glutamate dehydrogenase (GDH)

Protocol:

-

Enzyme Extraction: Prepare a crude enzyme extract as described for the AAT assay.

-

Reaction Mixture: In a cuvette, combine the assay buffer, BCAA substrate, α-ketoglutarate, NADH, and GDH.

-

Initiate Reaction: Start the reaction by adding the enzyme extract.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). This rate is proportional to the BCAT activity.

GC-MS Analysis of Branched-Chain Esters

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile esters.

Materials:

-

Plant tissue

-

Internal standard (e.g., a C7-C13 n-alkane series)

-

Extraction solvent (e.g., hexane or dichloromethane)

-

Solid-phase microextraction (SPME) fiber (optional, for headspace analysis)

Protocol:

-

Sample Preparation:

-

Headspace SPME: Place a known amount of plant tissue in a sealed vial. Expose an SPME fiber to the headspace above the sample for a defined period to adsorb the volatiles.

-

Solvent Extraction: Homogenize plant tissue in a suitable organic solvent containing an internal standard. Concentrate the extract to a small volume.

-

-

GC-MS Analysis:

-

Injection: Introduce the sample into the GC-MS system, either by desorbing the SPME fiber in the injector port or by injecting the solvent extract.

-

Separation: Separate the volatile compounds on a capillary column (e.g., DB-5ms) using a temperature gradient.

-

Detection: Detect the separated compounds using a mass spectrometer.

-

-

Data Analysis:

-

Identification: Identify the branched-chain esters by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST).

-

Quantification: Quantify the esters by comparing their peak areas to the peak area of the internal standard.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive analysis of the branched-chain ester biosynthesis pathway in plants.

Figure 2: Experimental workflow for studying branched-chain ester biosynthesis.

Conclusion

The biosynthesis of branched-chain esters is a complex and highly regulated metabolic pathway that is integral to the development of flavor and aroma in many plant species. This guide has provided a detailed overview of the core pathway, the key enzymes involved, their regulation, and comprehensive experimental protocols for their study. A deeper understanding of this pathway will undoubtedly pave the way for innovative approaches to enhance the sensory qualities of agricultural products and to develop novel, natural flavor and fragrance compounds. Future research should focus on elucidating the finer details of the regulatory networks, including the role of post-translational modifications and the interplay with other metabolic pathways, to enable more precise metabolic engineering strategies.

References

- 1. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The diversity of allosteric controls at the gateway to aromatic amino acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 9. Frontiers | Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review [frontiersin.org]

- 10. Structure and function of branched chain aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Posttranslational Protein Modifications in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aberrant post-translational protein modifications in the pathogenesis of alcohol-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lamiaceae Essential Oils, Phytochemical Profile, Antioxidant, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sensory Attributes of Hexyl 2-Methylbutanoate in Food Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl 2-methylbutanoate is a volatile ester compound that plays a significant role in the characteristic aroma of many fruits, particularly apples.[1][2] This technical guide provides a comprehensive overview of its sensory attributes, the methodologies used for their evaluation, and the influence of the food matrix on its perception. While qualitative descriptors are well-documented, quantitative data regarding sensory thresholds and matrix effects remain areas requiring further investigation. This document synthesizes available information to serve as a resource for researchers and professionals in flavor science and related fields.

Sensory Profile of this compound

This compound is characterized by a complex and desirable aroma profile. Its sensory attributes are predominantly described as:

-

Fruity: This is the most prominent characteristic, with specific notes of apple, pear, and banana frequently cited.[3][4]

-

Green: A fresh, slightly unripe fruit note is often associated with this compound.[3][4]

-

Waxy: A textural, fatty, or peel-like nuance contributes to its complexity.[3]

-

Spicy: A subtle spicy undertone can also be perceived.

The taste profile is less well-defined in the literature but is generally described as green and waxy.[5]

Table 1: Qualitative Sensory Descriptors for this compound

| Descriptor | Associated Notes |

| Aroma | Fruity (apple, pear, banana), Green, Waxy, Spicy, Tropical |

| Taste | Green, Waxy |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its behavior in food systems.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₂O₂ |

| Molecular Weight | 186.29 g/mol [6] |

| Appearance | Colorless liquid[7] |

| Odor | Fruity, green, waxy, spicy |

| Boiling Point | 217-219 °C |

| Density | 0.857 g/mL at 25 °C |

| Solubility | Insoluble in water; soluble in alcohol and most fixed oils[4][7] |

| logP (o/w) | 4.196 (estimated)[3] |

Quantitative Sensory Data

Quantitative data, such as sensory thresholds, are essential for determining the impact of a flavor compound in a food product. The odor activity value (OAV), calculated as the ratio of the compound's concentration to its odor threshold, is a key metric in flavor chemistry. Despite its importance, specific, experimentally determined odor and taste thresholds for this compound in various food matrices are not widely reported in the readily available scientific literature. One study identified this compound as a characterized odor-active compound in a study of 35 apple varieties, suggesting its OAV was greater than 1 in that specific matrix.[1]

Experimental Protocols for Sensory Analysis

The evaluation of the sensory attributes of this compound relies on a combination of instrumental and human sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex volatile mixture.

Experimental Workflow for GC-O Analysis:

Detailed GC-O Protocol Example (General for Fruit Volatiles):

-

Sample Preparation: Homogenize the fruit sample.

-

Volatile Extraction: Utilize Solid Phase Microextraction (SPME) with a fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) to extract headspace volatiles.

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity column (e.g., DB-5) is typically used for flavor compounds.

-

Injector: Operate in splitless mode to maximize the transfer of analytes.

-

Oven Program: A temperature gradient is employed to separate compounds based on their boiling points (e.g., start at 40°C, ramp up to 250°C).

-

Carrier Gas: Helium is commonly used.

-

-

Olfactometry: The GC effluent is split between a mass spectrometer (for chemical identification) and a sniffing port. A trained sensory panelist sniffs the effluent and records the time, intensity, and description of each perceived odor.

-

Data Analysis: The olfactometry data is correlated with the chromatographic data to identify the specific compounds responsible for the perceived aromas.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product. A trained panel develops a consensus vocabulary to describe the product's sensory characteristics and then rates the intensity of each attribute on a scale.

Experimental Workflow for Quantitative Descriptive Analysis:

References

- 1. mdpi.com [mdpi.com]

- 2. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hexyl 2-methyl butyrate, 10032-15-2 [thegoodscentscompany.com]

- 4. hexyl 2-methyl butyrate [flavscents.com]

- 5. enology.fst.vt.edu [enology.fst.vt.edu]

- 6. Hexyl 2-methylbutyrate | C11H22O2 | CID 24838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [chembk.com]

An In-depth Technical Guide to the Solubility of Hexyl 2-Methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of hexyl 2-methylbutanoate. It includes a summary of its solubility in various solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound (C₁₁H₂₂O₂) is an ester recognized for its characteristic fruity aroma.[1][2] It is utilized in the food and fragrance industries as a flavoring and aromatic agent.[3] Understanding its solubility is crucial for its application in various formulations, including drug delivery systems where it might act as a non-aqueous solvent or excipient.

Solubility Profile of this compound

The solubility of a substance is a critical physicochemical property that influences its behavior in different media. For this compound, an ester with a significant nonpolar alkyl chain, its solubility is dictated by the principle of "like dissolves like."

Data Presentation: Solubility of this compound

| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility | Citation |

| Water | H₂O | Polar | 25 | Insoluble (Estimated: 12.56 mg/L) | [4] |

| Ethanol | C₂H₅OH | Polar | 25 | Soluble | [3][5] |

| Methanol | CH₃OH | Polar | 25 | Soluble | |

| Acetone | C₃H₆O | Polar Aprotic | 25 | Soluble | |

| Hexane | C₆H₁₄ | Nonpolar | 25 | Soluble* | [6] |

| Fixed Oils (e.g., Vegetable Oil) | N/A | Nonpolar | 25 | Soluble | [3][5][7] |

*Note: The term "Soluble" indicates that this compound is expected to be miscible or highly soluble in these solvents based on the general behavior of similar esters. Specific quantitative data from experimental studies is not currently available in the cited sources.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following protocols describe standard procedures that can be adapted for determining the solubility of liquid solutes like this compound.

3.1. Shake-Flask Method